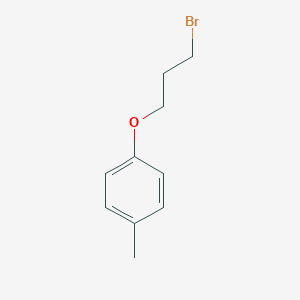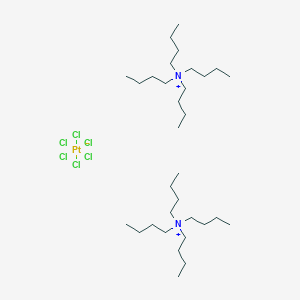
2-(Aminomethyl)quinolin-8-ol
描述
2-(Aminomethyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyridine ring. This compound has a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol . Quinoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Aminomethyl)quinolin-8-ol, can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions, followed by cyclization and oxidation steps.
In recent years, modern synthetic methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have been developed to improve the efficiency and environmental sustainability of quinoline synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired properties of the final product .
化学反应分析
Types of Reactions
2-(Aminomethyl)quinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinoline-8-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .
科学研究应用
2-(Aminomethyl)quinolin-8-ol has a wide range of scientific research applications due to its versatile chemical properties and biological activities. Some of the key applications include:
作用机制
The mechanism of action of 2-(Aminomethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways within biological systems. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, the compound’s ability to chelate metal ions may contribute to its antimicrobial and anticancer activities .
相似化合物的比较
2-(Aminomethyl)quinolin-8-ol can be compared with other similar quinoline derivatives to highlight its unique properties and applications. Some of the similar compounds include:
Quinoline-8-ol: Known for its antimicrobial and antifungal properties.
2-Methylquinoline: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
8-Hydroxyquinoline: Widely used as a chelating agent and in the production of antiseptics and disinfectants.
The uniqueness of this compound lies in its specific chemical structure, which allows for a diverse range of chemical modifications and applications in various fields .
属性
IUPAC Name |
2-(aminomethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRNQNYGXBRTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344856 | |
| Record name | 2-(aminomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17018-81-4 | |
| Record name | 2-(aminomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)









